1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-15-9-10-18(19(12-15)28-2)23-20(25)16-7-5-11-24(21(16)26)13-14-6-3-4-8-17(14)22/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNRECRCBUFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the dihydropyridine ring.
Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is attached to the nitrogen atom of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
The compound is primarily utilized in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug discovery, particularly in areas related to anti-inflammatory and anticancer therapies. -
Biochemical Assays
It can be employed in biochemical assays to study enzyme interactions and receptor binding. This application is crucial for understanding the mechanisms of action of various enzymes and the potential therapeutic effects of the compound. -
Agricultural Chemistry
The compound's properties may also make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to modulate biological pathways can be harnessed to develop products that enhance crop yield or protect against pests. -
Material Science
In the field of materials science, this compound can serve as a building block for synthesizing specialty chemicals with unique properties. Its chemical reactivity allows for the development of novel materials with tailored functionalities.
Case Studies and Research Findings
Recent studies have indicated that compounds structurally similar to 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant biological activities:
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension.
Pyrazoline derivatives: These compounds also contain nitrogen-based hetero-aromatic rings and exhibit various biological activities.
Uniqueness
- The unique combination of the chlorophenyl and dimethoxyphenyl groups in this compound contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities, particularly in neuropharmacology and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.84 g/mol. Its structure includes a dihydropyridine core substituted with a chlorophenyl group and methoxy groups, contributing to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of dihydropyridine derivatives. For instance, compounds similar to our target have demonstrated significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 0.30 - 0.35 μg/mL | Disruption of membrane integrity |
| Candida albicans | 0.15 - 0.20 μg/mL | Inhibition of ergosterol biosynthesis |
Research indicates that these compounds can inhibit biofilm formation, which is crucial for treating chronic infections where biofilms are prevalent . The compound's ability to synergize with existing antibiotics like Ciprofloxacin enhances its therapeutic potential.
Neuroprotective Effects
The neuroprotective properties of dihydropyridines have also been investigated extensively. Studies suggest that these compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress:
- Mechanisms :
- Modulation of calcium ion influx through voltage-gated calcium channels.
- Reduction in reactive oxygen species (ROS) production.
In vitro studies have shown that derivatives exhibit protective effects against neurotoxic agents, indicating potential applications in neurodegenerative diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of various dihydropyridine derivatives against Staphylococcus aureus. The compound exhibited a notable reduction in bacterial load compared to controls, suggesting its potential as an antimicrobial agent. -
Neuroprotective Study :
Research involving neuronal cell cultures treated with neurotoxic agents revealed that the compound significantly reduced cell death and maintained mitochondrial function, highlighting its neuroprotective capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
